molecular formula C18H16O6 B2717479 ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate CAS No. 104150-64-3

ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate

Cat. No.: B2717479
CAS No.: 104150-64-3
M. Wt: 328.32
InChI Key: XHXVBQYZZURGOF-UHFFFAOYSA-N
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Description

Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate is a complex organic compound that belongs to the class of chromenyl furan carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-ethyl-7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde with ethyl furan-2-carboxylate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ethyl 5-(6-ethyl-7-oxo-4-oxo-4H-chromen-3-yl)furan-2-carboxylate, while reduction of the carbonyl groups can produce ethyl 5-(6-ethyl-7-hydroxy-4-hydroxy-4H-chromen-3-yl)furan-2-carboxylate.

Scientific Research Applications

Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-hydroxy-4-oxochromene-2-carboxylate
  • Ethyl 5-(7-methoxy-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate
  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate

These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific combination of chromenyl and furan rings, which may confer distinct properties and applications.

Properties

IUPAC Name

ethyl 5-(6-ethyl-7-hydroxy-4-oxochromen-3-yl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-3-10-7-11-16(8-13(10)19)23-9-12(17(11)20)14-5-6-15(24-14)18(21)22-4-2/h5-9,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXVBQYZZURGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=C(O3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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